2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid hydrochloride
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Overview
Description
2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid hydrochloride: is a synthetic compound with a molecular weight of 287.64 g/mol It is a derivative of phenylalanine, an essential amino acid, and features a trifluoromethyl group and a fluorine atom on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 2-fluoro-3-(trifluoromethyl)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with a suitable amino acid derivative to form an intermediate.
Reduction: The intermediate is then reduced to form the desired amino acid derivative.
Hydrochloride Formation: Finally, the amino acid derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Enzyme Inhibition Studies: Employed in studies to understand enzyme inhibition mechanisms due to its structural similarity to natural amino acids.
Medicine:
Drug Development: Investigated for its potential as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry:
Material Science: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by mimicking the natural substrate and binding to the active site of the enzyme. This binding can block the enzyme’s activity, leading to various biological effects. The trifluoromethyl group and fluorine atom enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid: A phenylalanine derivative with similar structural features but lacking the fluorine atom.
2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid: Another derivative with a different substitution pattern on the aromatic ring.
Uniqueness:
Fluorine and Trifluoromethyl Groups: The presence of both fluorine and trifluoromethyl groups on the aromatic ring makes 2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid hydrochloride unique. These groups enhance the compound’s chemical stability, lipophilicity, and binding affinity to molecular targets.
Properties
IUPAC Name |
2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2.ClH/c11-8-5(4-7(15)9(16)17)2-1-3-6(8)10(12,13)14;/h1-3,7H,4,15H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMZEPBAPMIEPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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